molecular formula C23H22BNO B166798 (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 131180-90-0

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No. B166798
CAS RN: 131180-90-0
M. Wt: 339.2 g/mol
InChI Key: GXAMQZFEKIDKAP-QFIPXVFZSA-N
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Description

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (TPHOP) is a newly discovered compound that has potential applications in a variety of scientific fields. It is a heterocyclic organic compound with a unique structure and properties. TPHOP is an interesting molecule due to its ability to interact with a variety of compounds and its potential for use in a variety of scientific and industrial applications.

Scientific Research Applications

  • Synthesis and Characterization : The compound and its derivatives, such as (S)‐Tetrahydro‐1‐Methyl‐3,3‐Diphenyl‐1H,3H‐Pyrrolo‐[1,2‐c][1,3,2]Oxazaborole-Borane Complex, are primarily used as intermediates in organic synthesis. They have been characterized through methods like chiral column HPLC and GLC analysis of mosher amide (Xavier et al., 2003).

  • Structural Studies : The crystal structure of a dimeric oxazaborolidine complex, derived from (S)-alpha,alpha-diphenylprolinol, has been analyzed. This study provides insights into the molecular structure and the formation of oxazaborolidine rings (Ortiz-Marciales et al., 2004).

  • Applications in Organic Chemistry : These compounds have been explored for their potential in creating five-membered rings containing the B-N or N-B-N moiety, which are analogues of 1H-indene and 1H-pyrrolizine (Hejda et al., 2014).

  • Asymmetric Synthesis : The use of chiral 1,3,2-oxazaborolidines, including derivatives of the subject compound, in asymmetric organic synthesis has been reviewed. Their applications range from enantioselective reduction of ketones to asymmetric Diels–Alder reactions and aldol condensation (Glushkov & Tolstikov, 2004).

  • Heterogeneous Catalysts : Research has also been conducted on the use of these compounds in creating heterogeneous catalysts, such as iron, cobalt, and nickel boride, for the enantioselective reduction of ketones (Molvinger et al., 2002).

  • Photophysical Studies : Derivatives of (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole have been studied for their potential in improving the efficiency of polymer-based solar cells, suggesting applications in materials science (Romero-Servin et al., 2015).

properties

IUPAC Name

(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMQZFEKIDKAP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447842
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

CAS RN

131180-90-0
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

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